molecular formula C17H28O4Si B12079542 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol

1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol

Cat. No.: B12079542
M. Wt: 324.5 g/mol
InChI Key: MLJHARNKHUKYOM-UHFFFAOYSA-N
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Description

1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is a versatile compound with significant potential in the realm of carbohydrate-based drugs and therapies. This compound’s distinctive molecular composition allows it to serve as a valuable chiral building block for synthesizing complex carbohydrates and glycoconjugates, which exhibit an array of potential biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol typically involves the protection of hydroxyl groups in D-threitol. The process begins with the selective protection of the 1,3-hydroxyl groups using benzaldehyde to form a benzylidene acetal. Subsequently, the 4-hydroxyl group is protected using t-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the silyl or benzylidene groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group, while acidic conditions can cleave the benzylidene acetal.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or deprotected sugars.

Scientific Research Applications

1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block for synthesizing complex carbohydrates and glycoconjugates.

    Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycomimetics.

    Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol exerts its effects is primarily through its role as a chiral building block. It interacts with various molecular targets, including enzymes and receptors, to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-erythritol
  • 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-ribitol
  • 1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-xylitol

Uniqueness

1,3-O-Benzylidene-4-O-t-butyl-dimethylsilyl-D-threitol is unique due to its specific stereochemistry and the protective groups it contains. These features make it particularly useful in the synthesis of complex carbohydrates and glycoconjugates, providing advantages in terms of stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H28O4Si

Molecular Weight

324.5 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol

InChI

InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)20-12-15-14(18)11-19-16(21-15)13-9-7-6-8-10-13/h6-10,14-16,18H,11-12H2,1-5H3

InChI Key

MLJHARNKHUKYOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(COC(O1)C2=CC=CC=C2)O

Origin of Product

United States

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